
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves various established methods such as the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis For the specific compound Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-, a multi-step synthetic route is often employed
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions under optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline-like structure
Uniqueness
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dichloromethyl and nitro groups enhances its reactivity and potential biological activity compared to simpler quinoline derivatives .
Properties
CAS No. |
184957-72-0 |
|---|---|
Molecular Formula |
C12H10Cl2N2O4 |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
4-(dichloromethyl)-6,7-dimethoxy-5-nitroquinoline |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-19-8-5-7-9(6(12(13)14)3-4-15-7)10(16(17)18)11(8)20-2/h3-5,12H,1-2H3 |
InChI Key |
IKZLMTZOWWTHJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1OC)[N+](=O)[O-])C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


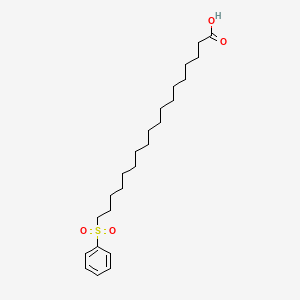
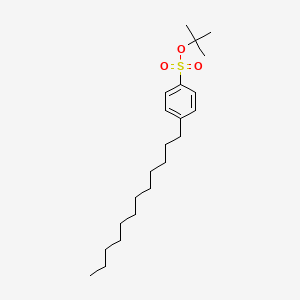

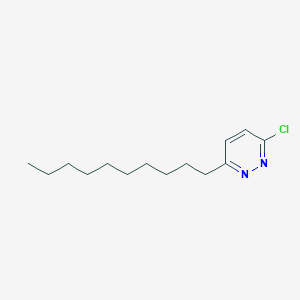
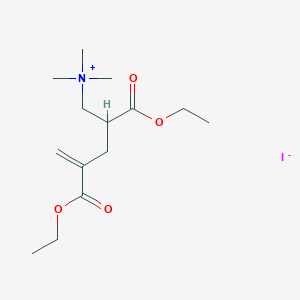
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

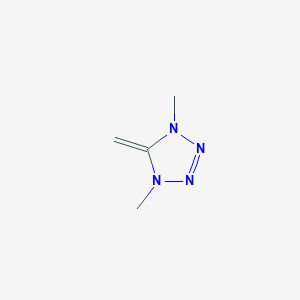
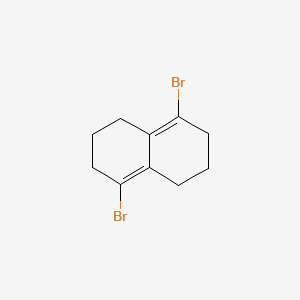
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
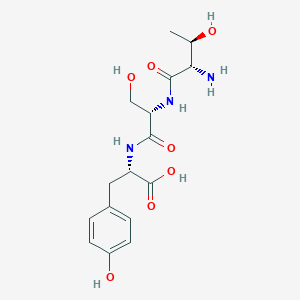
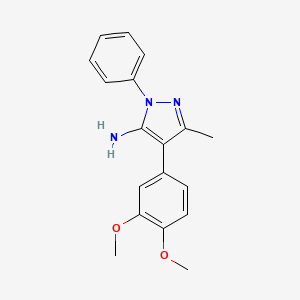
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
